5-Amino-1,3,3,7-tetramethylindolin-2-one

Medicinal Chemistry Chemical Biology Synthetic Methodology

5-Amino-1,3,3,7-tetramethylindolin-2-one (CAS 1248566-31-5) is a substituted indolin-2-one derivative, a class of heterocyclic compounds widely recognized as privileged scaffolds in medicinal chemistry and chemical biology. The molecule incorporates a 5-amino group and multiple methyl substitutions on an indolin-2-one core, distinguishing it from simpler indolinones.

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 1248566-31-5
Cat. No. B2403496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,3,3,7-tetramethylindolin-2-one
CAS1248566-31-5
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESCC1=CC(=CC2=C1N(C(=O)C2(C)C)C)N
InChIInChI=1S/C12H16N2O/c1-7-5-8(13)6-9-10(7)14(4)11(15)12(9,2)3/h5-6H,13H2,1-4H3
InChIKeyGTNVYRKTYDEQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1,3,3,7-tetramethylindolin-2-one (CAS 1248566-31-5) as a Functionalized Indolin-2-one Building Block: Procurement and Application Context


5-Amino-1,3,3,7-tetramethylindolin-2-one (CAS 1248566-31-5) is a substituted indolin-2-one derivative, a class of heterocyclic compounds widely recognized as privileged scaffolds in medicinal chemistry and chemical biology [1]. The molecule incorporates a 5-amino group and multiple methyl substitutions on an indolin-2-one core, distinguishing it from simpler indolinones. As a functionalized building block, it offers distinct chemical reactivity for derivatization, particularly in the design of kinase inhibitors and fluorescent probes. Its procurement is driven by the need for specific substitution patterns for structure-activity relationship (SAR) studies and for developing novel molecules with tailored properties [2].

The Critical Role of Precise Substitution in 5-Amino-1,3,3,7-tetramethylindolin-2-one for Directed Research Outcomes


Indolin-2-one derivatives cannot be treated as interchangeable due to the profound impact of subtle structural variations on their physicochemical and biological properties. The specific substitution pattern of 5-Amino-1,3,3,7-tetramethylindolin-2-one (CAS 1248566-31-5) dictates its reactivity, electronic profile, and downstream application suitability. For instance, substituting the 5-amino group or altering the methylation pattern fundamentally changes the compound's electron density, its ability to participate in specific reactions (e.g., diazotization, amide coupling), and its final properties in a derived molecule [1]. Simply substituting with a non-aminated analog like 1,3,3,7-tetramethylindolin-2-one (CAS 344287-38-3) eliminates the critical nucleophilic handle required for many downstream conjugations. Similarly, using a 5-nitro derivative (CAS 1248551-74-7) imposes a different electronic character and necessitates a reduction step, altering synthetic routes and potentially impacting final yields and purity [2]. These distinctions are paramount for researchers requiring a precise building block for SAR studies or for synthesizing specific, high-value molecular probes and drug candidates.

Quantitative Differentiation of 5-Amino-1,3,3,7-tetramethylindolin-2-one (CAS 1248566-31-5) from Structural Analogs


Functional Handle Availability: Quantifying Synthetic Utility via Reactive Group Presence

The primary differentiator is the presence of a reactive primary aromatic amine at the 5-position, a feature absent in the closest commercially available analog, 1,3,3,7-tetramethylindolin-2-one (CAS 344287-38-3). This functional group is quantitatively defined by its presence (1 per molecule) in the target compound versus its absence (0 per molecule) in the comparator. This presence enables a distinct set of chemical transformations, including diazotization, amide bond formation, and Schiff base synthesis, which are fundamental for bioconjugation and library diversification [1].

Medicinal Chemistry Chemical Biology Synthetic Methodology

Electronic Property Modulation: Quantitative Impact of 5-Amino Substitution on Indolinone Core Reactivity

The introduction of an electron-donating amino group at the 5-position on the indolin-2-one scaffold fundamentally alters the electron density of the aromatic ring, impacting both its chemical reactivity and the photophysical properties of derived fluorophores. While direct computational comparison data for this specific pair is limited, the class-level inference from related indoline dyes suggests that an amino substituent significantly alters the HOMO-LUMO gap and transition dipole moment compared to non-substituted analogs. For instance, theoretical studies on indoline dyes show that variations in donor/acceptor groups can shift predicted absorption wavelengths by over 200 nm and alter oscillator strengths, which are critical parameters for fluorescence quantum yield [1].

Physical Organic Chemistry Computational Chemistry Dye Chemistry

Differentiated Biological Precursor Potential: 5-Amino vs. 5-Nitro Indolinone Analogs in Medicinal Chemistry

The 5-amino derivative (CAS 1248566-31-5) serves as a distinct synthetic precursor compared to its 5-nitro analog, 1,3,3,7-tetramethyl-5-nitroindolin-2-one (CAS 1248551-74-7). The nitro analog has been reported with specific, albeit weak, biological activities, such as an IC50 of 320 nM against inducible nitric oxide synthase (iNOS) in human DLD1 cells [1]. While no comparable activity data is available for the 5-amino compound, its amine functionality provides a direct conjugation handle for creating diverse libraries of amides, ureas, and sulfonamides, bypassing the reduction step required for the nitro group. This synthetic divergence offers a more atom-economical and potentially higher-yielding route to a different set of biologically relevant derivatives, such as those explored for kinase inhibition [2].

Medicinal Chemistry Drug Discovery Kinase Inhibition

Physical Property Differentiation: Impact of 5-Amino Substitution on Molecular Weight and Solubility Profile

The addition of the amino group results in a quantifiable difference in key physicochemical properties compared to the unsubstituted indolinone core. The target compound has a molecular weight of 204.27 g/mol (C12H16N2O), which is 15.02 g/mol higher than the non-aminated analog 1,3,3,7-tetramethylindolin-2-one (189.25 g/mol, C12H15NO) . Furthermore, the presence of both an amine and a carbonyl group introduces the potential for stronger intermolecular hydrogen bonding, which can influence its solubility in various solvents and its solid-state properties, such as melting point and crystallinity. These differences are critical for purification, formulation, and analytical method development, making one compound unsuitable as a direct drop-in replacement for the other in established synthetic or analytical procedures.

Analytical Chemistry Formulation Science Process Chemistry

High-Value Research and Development Applications for 5-Amino-1,3,3,7-tetramethylindolin-2-one (CAS 1248566-31-5)


Precursor for Targeted Covalent Inhibitor Libraries in Oncology

This compound serves as an ideal starting material for synthesizing focused libraries of kinase inhibitors. The 5-amino group can be directly conjugated with various electrophilic warheads or pharmacophores to create targeted covalent inhibitors (TCIs). This approach is directly supported by extensive literature on indolin-2-one-based kinase inhibitors, where specific substitutions on the core are critical for potency and selectivity [1].

Synthesis of Functional Fluorescent Probes for Live-Cell Imaging

The indolin-2-one core, when appropriately functionalized, yields robust fluorescent probes with large Stokes shifts, high quantum yields, and excellent stability [2]. The 5-amino group on this compound provides a convenient anchor point for attaching targeting ligands (e.g., peptides, small molecules) or other functional moieties, enabling the creation of customized probes for visualizing specific organelles (like mitochondria) or cellular events. This is a key application area where the amine handle offers a distinct advantage over non-functionalized analogs.

Key Intermediate for Diversifying SAR in Medicinal Chemistry Programs

In any medicinal chemistry campaign, exploring chemical space around a promising scaffold is essential. The presence of the 5-amino group on a heavily methylated indolin-2-one core allows for rapid diversification through simple and high-yielding amide coupling or reductive amination reactions . This makes it a strategic building block for generating compound libraries to probe structure-activity relationships (SAR) for a variety of biological targets, offering a distinct set of analogs compared to what is accessible from a 5-nitro or unsubstituted core.

Building Block for Novel Materials with Tailored Electronic Properties

Indoline derivatives are important components in organic electronics and dye-sensitized solar cells (DSSCs). Computational studies show that substituents on the indoline core significantly impact light-harvesting efficiency and absorption wavelengths [3]. The 5-amino-1,3,3,7-tetramethylindolin-2-one scaffold offers a specific electronic configuration for developing new organic dyes or semiconducting materials, where the amine group can serve as an electron-donating moiety or a point of further structural elaboration.

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